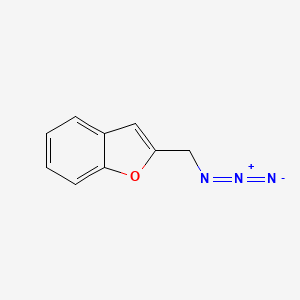
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is a complex organic compound that features a tetrahydropyridine ring substituted with a tert-butyldiphenylsilyl group and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine typically involves multiple steps. One common route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The tosylation step involves the reaction of the intermediate with tosyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using nucleophiles like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide-substituted derivatives.
Aplicaciones Científicas De Investigación
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets. The tert-butyldiphenylsilyl group provides steric protection, while the tosyl group can act as a leaving group in substitution reactions. These features make the compound versatile in synthetic applications, allowing it to participate in a variety of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- **2-((Tert-butyldimethylsilyl)oxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine
- **(Tert-butyldimethylsilyloxy)acetaldehyde
- **(2R,3S,4S,5R,6S)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
2-((tert-butyldiphenylsilyloxy)methyl)-1-tosyl-1,2,3,6-tetrahydropyridine is unique due to the presence of both the tert-butyldiphenylsilyl and tosyl groups, which provide distinct steric and electronic properties. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable compound for researchers.
Propiedades
Fórmula molecular |
C29H35NO3SSi |
|---|---|
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
tert-butyl-[[1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-2-yl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C29H35NO3SSi/c1-24-18-20-26(21-19-24)34(31,32)30-22-12-11-13-25(30)23-33-35(29(2,3)4,27-14-7-5-8-15-27)28-16-9-6-10-17-28/h5-12,14-21,25H,13,22-23H2,1-4H3 |
Clave InChI |
ZPRYAVTXPGTOFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC=CCC2CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-[1,3]dioxolan-2-yl-phenyl)acrylamide](/img/structure/B8298360.png)
![1-(2,4-Dichlorobenzyl)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B8298369.png)







